4-(2-Hydroxyethyl)piperazin-2-one
Overview
Description
4-(2-Hydroxyethyl)piperazin-2-one is a chemical compound that is part of the piperazine family, which is known for its diverse applications in pharmaceuticals and as a scaffold for chemical synthesis. Piperazines are cyclic secondary amines with a wide range of pharmacological activities and are used as building blocks in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of piperazine derivatives often begins with commercially available piperazine-2-carboxylic acid dihydrochloride. An efficient and scalable synthesis method has been developed for differentially protected 2-(hydroxymethyl)piperazines, which are valuable intermediates for further chemical modifications . Additionally, the synthesis of complex piperazine derivatives, such as those with a 4-phenyl-piperazin-1-yl moiety, involves multiple steps including the use of nuclear magnetic resonance (NMR), mass spectra, and X-ray crystallography to confirm the structure of the final product .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be confirmed through various spectroscopic methods. For instance, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were elucidated using FT-IR, 1H & 13C NMR, and LCMS, with further confirmation by single crystal X-ray diffraction analysis . The crystal structure of a 2:1 complex of 4-methylphenol with piperazine was also determined by X-ray diffraction, revealing hydrogen bonding between the amine N atoms and the phenol hydroxyl group .
Chemical Reactions Analysis
Piperazine and its derivatives participate in a variety of chemical reactions. For example, piperazine itself can act as an excellent catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, showcasing its versatility as a basic catalyst . Furthermore, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in ethereal solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the crystal structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate adopts a two-dimensional zig-zag architecture, while its hydrazide derivative forms a two-dimensional structure with strong N–H…O hydrogen bonds . The solubility and crystallinity of these compounds can affect their biological activity and their potential as pharmaceutical agents.
Scientific Research Applications
Synthesis and Evaluation in Anticonvulsant and Antimicrobial Activities
A study by Aytemir, Çalış, and Özalp (2004) explored the synthesis of 13 derivatives of 4H-pyran-4-one, incorporating substituted piperazine derivatives, including 4-(2-Hydroxyethyl)piperazin-2-one. These compounds were evaluated for their potential anticonvulsant activity using in vivo tests like maximal electroshock (MES) and sub-cutaneous Metrazol (scMet). Additionally, their antimicrobial activities were investigated in vitro against various bacteria and fungi. The study found specific compounds with significant activity in the scMet test and against MES, as well as antifungal activities against all tested fungi (Aytemir, Çalış, & Özalp, 2004).
Estrogen Receptor Binding Affinity and Molecular Docking
Parveen et al. (2017) synthesized compounds including substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles, evaluating them against human breast cancer and kidney cell lines for cytotoxic activities. Several compounds exhibited significant anti-proliferative activities, and molecular docking studies revealed good binding affinity with the Bcl-2 protein. The study suggests that the chromene and quinoline moieties, when attached with pyrimide and piperazine moieties, enhanced anti-proliferative activities (Parveen et al., 2017).
Synthesis and Anticonvulsant Activity of Kojic Acid Derivatives
In another study by Aytemir, Septioğlu, and Çalış (2010), new derivatives of 4H-pyran-4-one were synthesized as potential anticonvulsant compounds, involving the reaction of substituted piperazine derivatives with kojic acid. The anticonvulsant activities of these compounds were examined, and specific compounds were identified as highly active against MES seizures and scMet seizures, without neurotoxicity (Aytemir, Septioğlu, & Çalış, 2010).
Future Directions
The future directions in the study and application of 4-(2-Hydroxyethyl)piperazin-2-one could involve further exploration of its synthesis methods, as recent developments in the synthesis of piperazine derivatives have been reported . Additionally, given its structural similarity to HEPES, a known buffer agent, potential applications in biochemical research could be explored .
properties
IUPAC Name |
4-(2-hydroxyethyl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c9-4-3-8-2-1-7-6(10)5-8/h9H,1-5H2,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUICVIJDAOKBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885250 | |
Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)piperazin-2-one | |
CAS RN |
23936-04-1 | |
Record name | 4-(2-Hydroxyethyl)-2-piperazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23936-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023936041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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